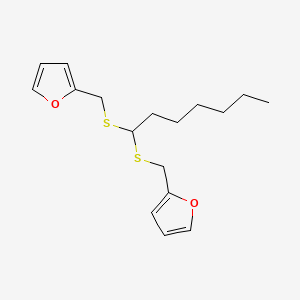
2,2'-(Heptylidenebis(thiomethylene))bisfuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Heptylidenebis(thiomethylene))bisfuran is a chemical compound with the molecular formula C17H24O2S2. It is also known by its IUPAC name, 2-[(1-(furan-2-ylmethylsulfanyl)heptylsulfanyl)methyl]furan. This compound is characterized by the presence of two furan rings connected by a heptylidenebis(thiomethylene) bridge, making it a unique structure in the realm of organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Heptylidenebis(thiomethylene))bisfuran typically involves the reaction of heptanal with furan-2-ylmethyl mercaptan in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate heptanal bis(2-furylmethyl)dithioacetal, which is then converted to the final product under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Heptylidenebis(thiomethylene))bisfuran undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions to prevent hydrolysis.
Substitution: Halides, amines; reactions often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2’-(Heptylidenebis(thiomethylene))bisfuran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 2,2’-(Heptylidenebis(thiomethylene))bisfuran involves its interaction with various molecular targets, primarily through its thiomethylene groups. These groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The furan rings may also participate in π-π interactions with aromatic residues in biological targets, further modulating their function .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-(Ethylidenebis(thiomethylene))bisfuran
- 2,2’-(Propylidenebis(thiomethylene))bisfuran
- 2,2’-(Butylidenebis(thiomethylene))bisfuran
Uniqueness
2,2’-(Heptylidenebis(thiomethylene))bisfuran is unique due to its longer heptylidenebis(thiomethylene) bridge, which imparts distinct chemical and physical properties compared to its shorter-chain analogs. This structural feature can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Propiedades
Número CAS |
94134-43-7 |
|---|---|
Fórmula molecular |
C17H24O2S2 |
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
2-[1-(furan-2-ylmethylsulfanyl)heptylsulfanylmethyl]furan |
InChI |
InChI=1S/C17H24O2S2/c1-2-3-4-5-10-17(20-13-15-8-6-11-18-15)21-14-16-9-7-12-19-16/h6-9,11-12,17H,2-5,10,13-14H2,1H3 |
Clave InChI |
VIWIRDPFLLRHDY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(SCC1=CC=CO1)SCC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



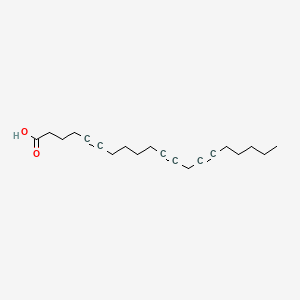
![2,2'-[(2-Undecyloxazol-4(5H)-ylidene)bis(methyleneoxy)]bisethanol](/img/structure/B12681819.png)
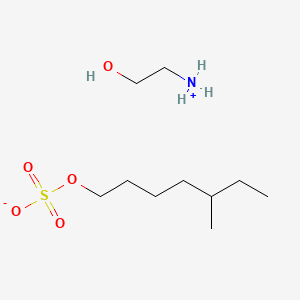
![2,4,6-Tris[[[2-[(2-aminoethyl)amino]ethyl]amino]methyl]phenol](/img/structure/B12681824.png)
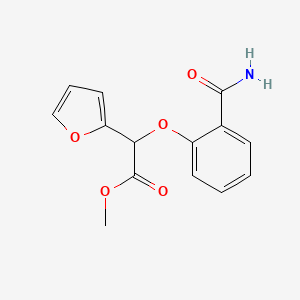

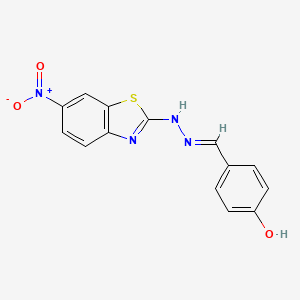
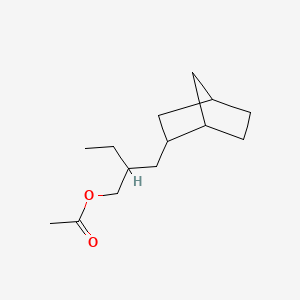


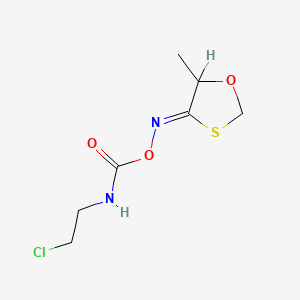
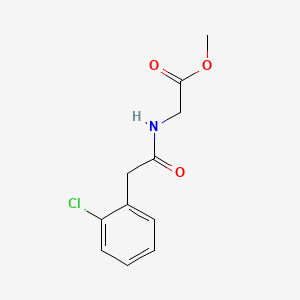
![Dimethoxy[(4-methoxyphenyl)methoxy]methylsilane](/img/structure/B12681888.png)
